molecular formula C7H6N4O3 B12956964 2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B12956964
M. Wt: 194.15 g/mol
InChI Key: AABPZARKMMEQKN-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a hydroxyl group at the 2-position and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method results in the formation of the target compound through a transamidation mechanism followed by nucleophilic addition and subsequent condensation . The reaction conditions typically involve microwave irradiation at elevated temperatures, which accelerates the reaction and improves the yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the triazole and pyrimidine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Halogenation reagents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides) can be used under appropriate conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of dihydroorotate dehydrogenase, it binds to the enzyme’s active site, preventing the conversion of dihydroorotate to orotate, which is a key step in pyrimidine biosynthesis . This inhibition disrupts the proliferation of rapidly dividing cells, such as cancer cells and pathogens. Additionally, the compound’s ability to interact with nucleic acids and proteins suggests its potential as an antiviral and antibacterial agent .

Comparison with Similar Compounds

2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their positions, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

7-methyl-2-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H6N4O3/c1-3-2-4(5(12)13)8-6-9-7(14)10-11(3)6/h2H,1H3,(H,10,14)(H,12,13)

InChI Key

AABPZARKMMEQKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=O)NN12)C(=O)O

Origin of Product

United States

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